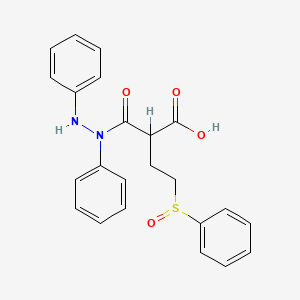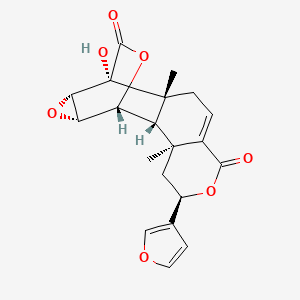
Fibralactone
概要
説明
Fibralactone is a naturally occurring compound isolated from the higher fungus Boreostereum vibrans It is known for its unique fused bicyclic lactone structure and its potent inhibitory activity against pancreatic lipase
準備方法
Synthetic Routes and Reaction Conditions
The biosynthesis of fibralactone involves a complex pathway that includes the shikimate and phenylalanine pathways. The direct precursor is likely para-hydroxybenzoic acid. The biosynthetic pathway includes a fascinating series of enzymatic reactions, such as single oxygenation and intramolecular cyclization of a seven-membered ring intermediate .
Industrial Production Methods
Currently, this compound is primarily obtained through extraction from Boreostereum vibrans. Industrial-scale production methods are still under development, focusing on optimizing the yield and purity of the compound through advanced biotechnological techniques.
化学反応の分析
Types of Reactions
Fibralactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the lactone ring, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced lactone rings, and substituted this compound molecules with enhanced or modified biological activities.
科学的研究の応用
Fibralactone has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex biosynthetic pathways and enzymatic reactions.
Biology: this compound’s inhibitory activity against pancreatic lipase makes it a valuable tool for studying lipid metabolism and related biological processes.
Medicine: Due to its potent inhibitory activity, this compound is being explored as a potential therapeutic agent for conditions such as obesity and hyperlipidemia.
Industry: this compound’s unique structure and biological activity make it a candidate for developing new biotechnological applications, including enzyme inhibitors and bioactive compounds.
作用機序
Fibralactone exerts its effects by inhibiting pancreatic lipase, an enzyme crucial for the digestion of dietary fats. The compound binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and monoglycerides. This inhibition reduces the absorption of dietary fats, making this compound a potential therapeutic agent for managing obesity and related metabolic disorders .
類似化合物との比較
Similar Compounds
Vibralactone: Another compound isolated from Boreostereum vibrans, known for its similar inhibitory activity against pancreatic lipase.
Corey-lactones: These compounds share a similar lactone structure and are used in the synthesis of prostaglandins and other bioactive molecules.
Uniqueness
Fibralactone’s uniqueness lies in its fused bicyclic lactone structure and its potent inhibitory activity against pancreatic lipase. Unlike other similar compounds, this compound’s biosynthetic pathway involves a unique series of enzymatic reactions, making it a valuable model for studying complex biosynthetic processes.
特性
IUPAC Name |
(1R,2S,3S,5R,11R,12R,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h3-4,6,8,11-15,23H,5,7H2,1-2H3/t11-,12+,13+,14+,15+,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFRUKAPNGPYSR-UFTRZQDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC=C3C(=O)O[C@H](C[C@]3([C@@H]1[C@@H]4[C@H]5[C@@H]([C@]2(C(=O)O4)O)O5)C)C6=COC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948106 | |
| Record name | 2-(Furan-3-yl)-7-hydroxy-6a,9b-dimethyl-1,2,6,6a,7,7a,8a,9,9a,9b-decahydro-4H-9,7-(epoxymethano)oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25254-84-6 | |
| Record name | Fibralactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025254846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Furan-3-yl)-7-hydroxy-6a,9b-dimethyl-1,2,6,6a,7,7a,8a,9,9a,9b-decahydro-4H-9,7-(epoxymethano)oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


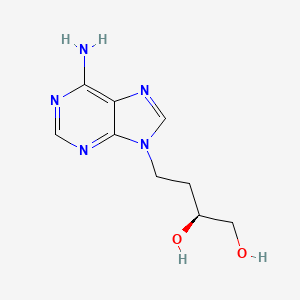
![3-{[3-(Acetyloxy)-4-(hexadecyloxy)butyl]sulfanyl}-n,n,n-trimethylpropan-1-aminium iodide](/img/structure/B1196564.png)
![3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B1196566.png)
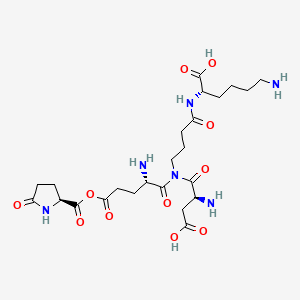
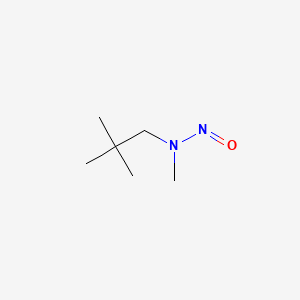
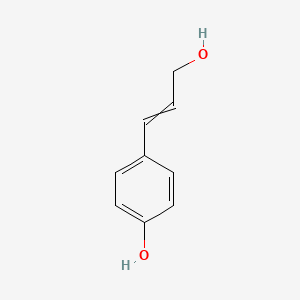
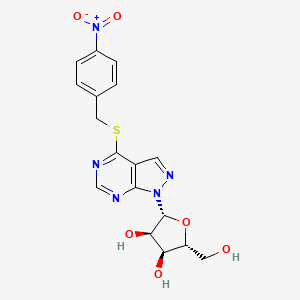
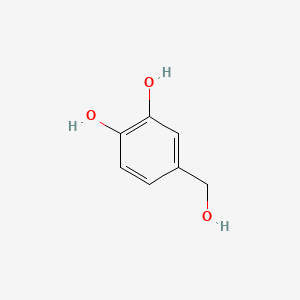
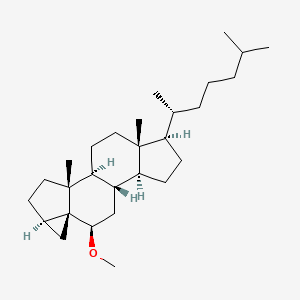
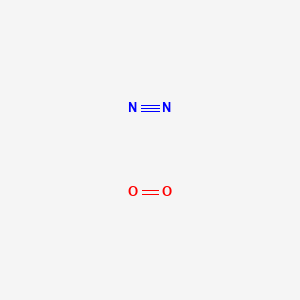
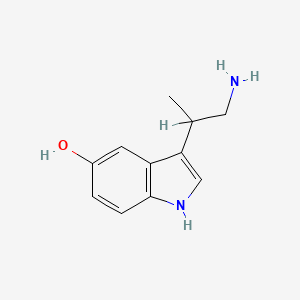
![5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1196583.png)
